乳酸グルコン酸カルシウム

概要

説明

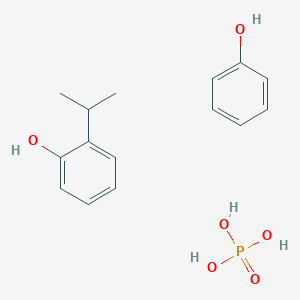

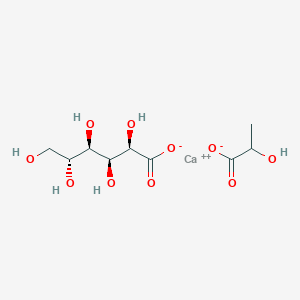

Calcium lactate gluconate is a soluble salt of calcium, lactic acid, and gluconic acid. It is commonly used in effervescent calcium tablets due to its high solubility and neutral taste. The compound’s chemical formula is Ca₅(C₃H₅O₃)₆·(C₆H₁₁O₇)₄·2H₂O . It was first developed by Sandoz, Switzerland, and is widely used in the functional and fortified food industry .

科学的研究の応用

Calcium lactate gluconate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium ions in analytical chemistry.

Biology: The compound is used in cell culture media to provide essential calcium ions for cell growth and differentiation.

Medicine: Calcium lactate gluconate is used as a calcium supplement to treat and prevent calcium deficiencies.

将来の方向性

Calcium lactate gluconate is used in the functional and fortified food industry due to its good solubility and neutral taste . It is particularly found in beverages and other applications where solubility is a sensitive matter, e.g., clear beverages and concentrated or instant preparations as well as for processing at low temperatures and in line blending . It might be a potential choice for calcium supplementation in Southeast Asian populations .

作用機序

Calcium lactate gluconate exerts its effects by dissociating into calcium ions and lactate and gluconate anions in aqueous environments such as the gastrointestinal tract. The calcium ions play a crucial role in various physiological processes, including bone health, muscle function, and nerve transmission . The lactate and gluconate anions serve as energy sources and participate in metabolic pathways .

生化学分析

Cellular Effects

Calcium lactate gluconate influences various cellular processes by modulating calcium levels within cells. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, increased intracellular calcium levels due to calcium lactate gluconate can activate signaling pathways like the calcium/calmodulin-dependent protein kinase (CaMK) pathway, which influences gene expression and metabolic activities. Additionally, calcium lactate gluconate can enhance osteoblast activity, promoting bone formation and mineralization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium lactate gluconate can change over time The stability and degradation of calcium lactate gluconate are crucial factorsIn vitro assays using osteoblast-like cells have demonstrated that calcium lactate gluconate can induce osteogenic differentiation over a period of days to weeks .

準備方法

Synthetic Routes and Reaction Conditions

Calcium lactate gluconate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate at a temperature of 80-90°C to obtain a calcium gluconate aqueous solution. The solution is then treated with medicinal activated carbon and preserved at the same temperature for 30 minutes. The mixture is filtered while hot, cooled to 30-40°C, and seed crystals are added. The solution is further cooled to 10-20°C, stirred, and crystallized for 8-12 hours. The final product is obtained after centrifugal filtration, crushing, and drying of the filter cake .

Industrial Production Methods

Industrial production of calcium lactate gluconate involves the fermentation of carbohydrates in the presence of calcium mineral sources such as calcium carbonate or calcium hydroxide . This method ensures a high yield and purity of the final product.

化学反応の分析

Types of Reactions

Calcium lactate gluconate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form calcium carbonate and other by-products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Calcium lactate gluconate can undergo substitution reactions where the calcium ion is replaced by other metal ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include calcium carbonate, calcium oxalate, and other calcium salts, depending on the specific reaction conditions and reagents used .

類似化合物との比較

Similar Compounds

Calcium Carbonate: Contains the highest amount of elemental calcium but requires an acidic environment for optimal absorption.

Calcium Citrate: Better absorbed than calcium carbonate and can be taken without food.

Calcium Gluconate: Contains less elemental calcium compared to calcium lactate gluconate but is used in similar applications.

Calcium Acetate: Used primarily as a phosphate binder in patients with kidney disease.

Calcium Lactate: Similar to calcium lactate gluconate but with a lower solubility and bioavailability.

Uniqueness

Calcium lactate gluconate is unique due to its high solubility, neutral taste, and high bioavailability. These properties make it an excellent choice for use in dietary supplements, food fortification, and medical applications .

特性

IUPAC Name |

calcium;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.C3H6O3.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-2(4)3(5)6;/h2-5,7-11H,1H2,(H,12,13);2,4H,1H3,(H,5,6);/q;;+2/p-2/t2-,3-,4+,5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKNEBQRTUXXLT-ZBHRUSISSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

11116-97-5 | |

| Record name | Calcium lactate gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While not directly addressed in the provided research, calcium lactate gluconate serves as a calcium source. Once ingested, it dissociates into calcium ions, which are essential for bone formation, mineralization, and maintenance. [, ] These ions are absorbed in the gut and contribute to overall calcium homeostasis. [, ]

ANone: Calcium lactate gluconate, a double salt of gluconic acid, has the molecular formula C12H22CaO14. Its molecular weight is 430.37 g/mol.

ANone: The provided research does not delve into specific spectroscopic analyses of calcium lactate gluconate.

ANone: Research highlights the excellent solubility and stability of calcium lactate gluconate in various food matrices. [, ] This property makes it particularly suitable for fortifying beverages like apple juice [] and soy-corn milk. []

ANone: Studies demonstrate the stability of calcium lactate gluconate in apple juice for up to 30 weeks of storage, indicating its suitability for products with extended shelf-lives. []

ANone: The provided research focuses on calcium lactate gluconate's role as a calcium supplement and does not explore its potential catalytic properties.

ANone: The provided literature primarily focuses on experimental investigations and does not include computational studies on calcium lactate gluconate.

ANone: Research suggests that calcium lactate gluconate shows good stability in various food matrices like apple juice [] and soy-corn milk [], even at different storage temperatures. []

ANone: While specific regulatory information is not detailed in the provided research, it is crucial to adhere to all relevant safety and regulatory guidelines when using calcium lactate gluconate in any product.

ANone: One study observed that calcium yeast resulted in a three-fold greater urinary excretion of calcium compared to calcium gluconate, suggesting potentially higher absorption. [] This highlights the variability in bioavailability among different forms of calcium salts.

ANone: Studies demonstrate the efficacy of a dietary supplement containing calcium lactate gluconate in reducing serum phosphorus levels in dogs [, ] and cats [, ] with chronic kidney disease.

ANone: Research in a rat model of osteoarthritis suggests that a mixture containing calcium lactate gluconate helped preserve bone mass and strength, pointing towards potential anti-osteoporotic effects. []

ANone: The concept of "resistance" is not directly applicable to calcium lactate gluconate as it functions primarily as a calcium source rather than a drug with a specific molecular target.

ANone: A single oral dose toxicity test in rats showed no treatment-related mortalities or adverse effects up to the highest dose tested (2000 mg/kg body weight), suggesting a favorable safety profile. []

ANone: The provided research does not delve into these specific aspects related to calcium lactate gluconate.

ANone: Research on calcium lactate gluconate demonstrates a multidisciplinary approach encompassing food science, nutrition, pharmaceutical sciences, and veterinary medicine. [, , , , , ] For instance, understanding its physicochemical properties is essential for formulating stable and palatable food products, while its biological effects are investigated in animal models and clinical studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)

![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)

![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)

![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)